molecular formula C7H10N2O4 B1267809 Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate CAS No. 21823-24-5

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Cat. No. B1267809
CAS RN: 21823-24-5
M. Wt: 186.17 g/mol
InChI Key: NILZBYCDEFCXPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazolidine derivatives involves multiple steps, including the cyclization of guanidines with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride. This method allows for the creation of various 2-iminoimidazolidin-4-one derivatives (Shestakov et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, has been studied through single crystal X-ray diffraction. These studies provide valuable information about the arrangement of atoms within the molecule and how this structure affects its chemical behavior (Viveka et al., 2016).

Chemical Reactions and Properties

Imidazolidine derivatives participate in various chemical reactions due to their functional groups. For instance, they can be involved in phosphine-catalyzed annulations to form more complex molecules (Ma et al., 2009). These reactions contribute to their diverse chemical properties and potential applications in organic synthesis.

Scientific Research Applications

2. Creating New Triazafulvalene Systems The compound has been instrumental in synthesizing new triazafulvalene systems, which are important in the field of organic chemistry for their unique properties and potential applications (Uršič et al., 2010).

3. Antimicrobial Studies and Structure-Activity Relationship Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate derivatives have been synthesized and studied for their antimicrobial properties against various bacterial and fungal strains. This research also explores the structure-activity relationship, helping in understanding how structural changes in molecules affect their biological activity (Desai et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3-13-6(11)4-5(10)9(2)7(12)8-4/h4H,3H2,1-2H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILZBYCDEFCXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304349
Record name ETHYL 1-METHYL-2,5-DIOXO-IMIDAZOLIDINE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

CAS RN

21823-24-5
Record name NSC165488
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Record name ETHYL 1-METHYL-2,5-DIOXO-IMIDAZOLIDINE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate
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